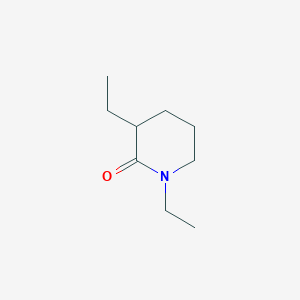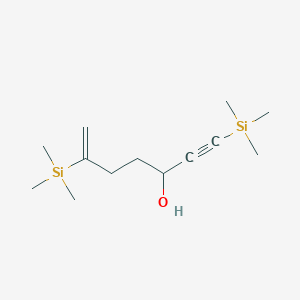
Carbonylbis(5-methoxy-2,1-phenylene) bis(hydrogen sulfate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonylbis(5-methoxy-2,1-phenylene) bis(hydrogen sulfate) is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a carbonyl group flanked by two 5-methoxy-2,1-phenylene units, each of which is further bonded to a hydrogen sulfate group. The presence of these functional groups imparts distinct chemical reactivity and potential utility in diverse applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Carbonylbis(5-methoxy-2,1-phenylene) bis(hydrogen sulfate) typically involves the reaction of 5-methoxy-2,1-phenylene derivatives with a carbonyl source under specific conditions. One common method includes the use of a carbonyl chloride derivative, which reacts with the phenylene units in the presence of a suitable base to form the desired compound. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of Carbonylbis(5-methoxy-2,1-phenylene) bis(hydrogen sulfate) may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production. Additionally, purification steps, including crystallization and chromatography, are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Carbonylbis(5-methoxy-2,1-phenylene) bis(hydrogen sulfate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The hydrogen sulfate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols. Substitution reactions result in the formation of various derivatives with different functional groups replacing the hydrogen sulfate units.
Applications De Recherche Scientifique
Carbonylbis(5-methoxy-2,1-phenylene) bis(hydrogen sulfate) has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which Carbonylbis(5-methoxy-2,1-phenylene) bis(hydrogen sulfate) exerts its effects involves interactions with specific molecular targets. The carbonyl group can participate in hydrogen bonding and other non-covalent interactions, while the hydrogen sulfate groups can engage in ionic interactions. These interactions influence the compound’s reactivity and its ability to modulate biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methoxy-2,1-phenylene derivatives: These compounds share the phenylene core but differ in the functional groups attached.
Carbonyl-containing compounds: Compounds with similar carbonyl groups but different substituents.
Hydrogen sulfate derivatives: Compounds with hydrogen sulfate groups attached to different aromatic or aliphatic cores.
Uniqueness
Carbonylbis(5-methoxy-2,1-phenylene) bis(hydrogen sulfate) is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both carbonyl and hydrogen sulfate groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in various research and industrial contexts.
Propriétés
Numéro CAS |
399030-97-8 |
|---|---|
Formule moléculaire |
C15H14O11S2 |
Poids moléculaire |
434.4 g/mol |
Nom IUPAC |
[5-methoxy-2-(4-methoxy-2-sulfooxybenzoyl)phenyl] hydrogen sulfate |
InChI |
InChI=1S/C15H14O11S2/c1-23-9-3-5-11(13(7-9)25-27(17,18)19)15(16)12-6-4-10(24-2)8-14(12)26-28(20,21)22/h3-8H,1-2H3,(H,17,18,19)(H,20,21,22) |
Clé InChI |
YQWLVNZLLCCPSN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)C(=O)C2=C(C=C(C=C2)OC)OS(=O)(=O)O)OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


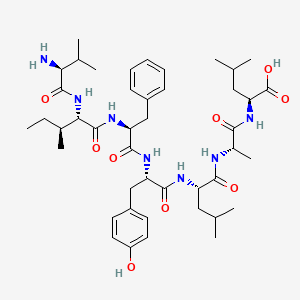
![(2S)-N-Methoxy-N,2,3-trimethyl-2-[(triethylsilyl)oxy]butanamide](/img/structure/B14255856.png)
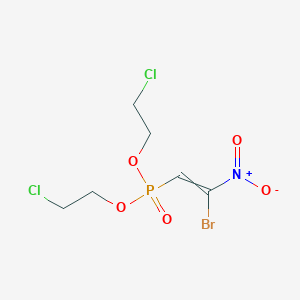
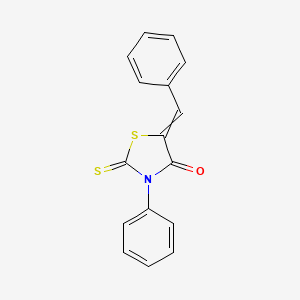
![4-[(1,2-Dichloroethenyl)oxy]but-1-yne](/img/structure/B14255869.png)
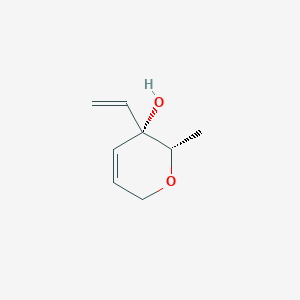

![1-[2-(4-Nitrophenyl)ethenyl]azulene](/img/structure/B14255883.png)
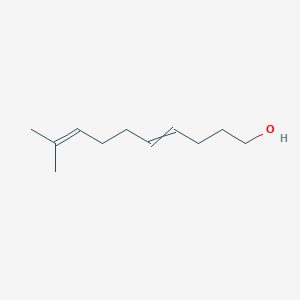

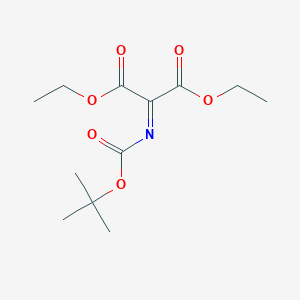
![4-{(E)-[4-(Acryloyloxy)phenyl]diazenyl}benzoic acid](/img/structure/B14255920.png)
